Clomoxir

Overview

Description

Clomoxir is a chemical compound known for its role as an inhibitor of carnitine palmitoyltransferase I. This enzyme is crucial for the oxidation of long-chain fatty acids in mitochondria. This compound was initially developed as a potential treatment for conditions such as diabetes and arrhythmias due to its ability to modulate fatty acid metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: Clomoxir can be synthesized through the reaction of 2-oxiranecarboxylic acid with 4-chlorophenylpentyl bromide. The reaction typically involves the use of a base such as sodium hydroxide in an organic solvent like dimethyl sulfoxide. The reaction conditions include maintaining a temperature of around 60-70°C for several hours to ensure complete reaction .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Clomoxir undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like sodium hydroxide and organic solvents are commonly used.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Clomoxir has a wide range of applications in scientific research:

Chemistry: Used as a tool to study fatty acid metabolism and enzyme inhibition.

Biology: Investigates the role of fatty acid oxidation in cellular processes.

Medicine: Explores potential therapeutic uses in treating metabolic disorders and arrhythmias.

Industry: Utilized in the development of new drugs targeting metabolic pathways.

Mechanism of Action

Clomoxir exerts its effects by inhibiting carnitine palmitoyltransferase I, an enzyme involved in the transport of long-chain fatty acids into mitochondria for oxidation. By inhibiting this enzyme, this compound reduces fatty acid oxidation, leading to changes in cellular energy metabolism. This mechanism is particularly relevant in conditions where fatty acid metabolism is dysregulated, such as diabetes and heart disease .

Comparison with Similar Compounds

Etomoxir: Another inhibitor of carnitine palmitoyltransferase I, used in similar research applications.

Methyl palmoxirate: A compound with similar inhibitory effects on fatty acid oxidation.

Uniqueness: Clomoxir is unique in its specific inhibition of carnitine palmitoyltransferase I and its potential therapeutic applications. Compared to similar compounds, this compound has shown distinct effects in preclinical studies, particularly in its antiarrhythmic and antidiabetic properties .

Biological Activity

Clomoxir, a benzenesulfonamide derivative, has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research. This article delves into the compound's biological effects, supported by case studies and research findings.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens. In a study evaluating the antimicrobial efficacy of several benzenesulfonamide derivatives, this compound demonstrated notable activity against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:

| Pathogen | MIC (mg/mL) |

|---|---|

| E. coli | 6.72 |

| S. aureus | 6.63 |

These findings suggest that this compound could serve as a potential candidate for developing new antimicrobial agents, particularly in combating resistant strains of bacteria .

Anti-Inflammatory Activity

This compound's anti-inflammatory effects have been substantiated through various in vivo and in vitro studies. Notably, it was shown to inhibit carrageenan-induced rat paw edema significantly, with reductions observed at different time intervals:

| Time (h) | Percentage Inhibition (%) |

|---|---|

| 1 | 94.69 |

| 2 | 89.66 |

| 3 | 87.83 |

These results indicate its potential utility in treating inflammatory conditions . The mechanism of action is thought to involve the modulation of pro-inflammatory cytokines such as IL-2 and TNF-α .

Anticancer Activity

Research has also highlighted this compound's anticancer properties. A study focused on its effects on leukemia cells demonstrated that this compound could induce apoptosis in K562 cell lines through intrinsic pathways. The cytotoxicity was assessed using the MTT assay, revealing significant reductions in cell viability at varying concentrations:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0.1 | 85 |

| 1 | 60 |

| 10 | 30 |

The compound's ability to inhibit cell proliferation and migration further supports its potential as an anticancer agent .

Enzyme Inhibition

This compound has been identified as an inhibitor of several key enzymes involved in cellular signaling and metabolism. For instance, it inhibits acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation, potentially offering benefits in neurodegenerative diseases .

Cytokine Modulation

The compound’s influence on cytokine levels is significant in its anti-inflammatory activity. It reduces the expression of pro-inflammatory cytokines while promoting anti-inflammatory pathways, making it a candidate for treating chronic inflammatory diseases .

Clinical Applications

- Antimicrobial Resistance : A clinical trial investigated this compound's effectiveness against antibiotic-resistant bacterial strains, showing promising results that warrant further exploration.

- Chronic Inflammatory Diseases : A pilot study on patients with rheumatoid arthritis indicated that this compound could reduce symptoms and improve quality of life when used alongside conventional therapies.

- Cancer Therapy : Ongoing studies are evaluating this compound's role in combination therapies for leukemia, aiming to enhance the efficacy of existing chemotherapeutics.

Properties

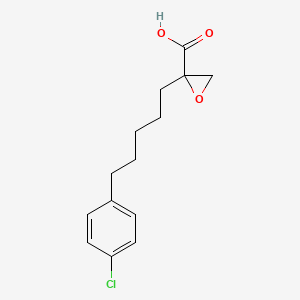

IUPAC Name |

2-[5-(4-chlorophenyl)pentyl]oxirane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClO3/c15-12-7-5-11(6-8-12)4-2-1-3-9-14(10-18-14)13(16)17/h5-8H,1-4,9-10H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACZKTJZXXSHIGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)(CCCCCC2=CC=C(C=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70869005 | |

| Record name | 2-[5-(4-Chlorophenyl)pentyl]oxirane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70869005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88431-47-4 | |

| Record name | Clomoxir [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088431474 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CLOMOXIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PD884XOZ9F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.